[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
CAS No.: 857284-25-4
Cat. No.: VC2438989
Molecular Formula: C11H8F3NOS
Molecular Weight: 259.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857284-25-4 |
|---|---|
| Molecular Formula | C11H8F3NOS |
| Molecular Weight | 259.25 g/mol |
| IUPAC Name | [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 |
| Standard InChI Key | LXSRKDWWLYYTMN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F |
Introduction
Chemical Identity and Structure
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is characterized by its precise molecular structure that combines several functional groups. The compound contains a trifluoromethyl group (CF₃) attached to a phenyl ring, which is connected to a thiazole heterocycle. The thiazole ring includes both nitrogen and sulfur atoms in a five-membered structure, with a hydroxymethyl group (-CH₂OH) attached at the 4-position of the thiazole ring .
The presence of the trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity, which can be beneficial in various applications including pharmaceutical research. The hydroxymethyl group provides a site for potential chemical modifications and contributes to the compound's ability to form hydrogen bonds.
Chemical Identifiers
The following table provides the key chemical identifiers for [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol:
| Identifier | Value |
|---|---|
| CAS Number | 857284-25-4 |
| Molecular Formula | C₁₁H₈F₃NOS |
| Molecular Weight | 259.246 g/mol |
| IUPAC Name | [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol |
| InChI Key | LXSRKDWWLYYTMN-UHFFFAOYSA-N |
| PubChem CID | 7164658 |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F |
These identifiers are essential for tracking and referencing the compound in chemical databases and literature . The CAS number serves as a unique identifier in chemical registries, while the InChI Key and SMILES notation provide standardized ways to represent the chemical structure in textual format.
Physical and Chemical Properties
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and its potential applications. Understanding these properties is crucial for researchers and chemists working with this compound.
Chemical Reactivity
The chemical reactivity of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is influenced by its functional groups. The hydroxymethyl group can participate in various organic reactions, including oxidation to aldehydes or carboxylic acids, and can serve as a nucleophile in substitution reactions. The thiazole ring, being a heterocyclic structure, contributes to the compound's aromatic character and can participate in electrophilic aromatic substitution reactions, albeit with different reactivity compared to simple aromatic rings .
The trifluoromethyl group, known for its strong electron-withdrawing properties, affects the electronic distribution within the molecule, potentially influencing its reactivity and stability. This group can enhance the lipophilicity of the compound, which is a desirable property in drug design and development.
Related Compounds
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol belongs to a broader family of thiazole derivatives, many of which share structural similarities but possess different functional groups or substitution patterns.
Structural Analogues
One closely related compound is 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile (CAS No. 883024-46-2), which differs in having an acetonitrile group instead of a hydroxymethyl group, and a different position of the trifluoromethylphenyl substitution. This compound has a molecular formula of C12H7F3N2S and a molecular weight of 268.26 g/mol.
Another related compound is (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL (CAS No. 61291-91-6), which shares the thiazole ring and hydroxymethyl group structural elements but differs in the substituents and their positions. This compound has a molecular formula of C11H11NOS and a molecular weight of 205.28 g/mol .
Comparative Analysis
The following table provides a comparison of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol with related compounds:
| Property | [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile | (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL |
|---|---|---|---|
| CAS No. | 857284-25-4 | 883024-46-2 | 61291-91-6 |
| Molecular Formula | C11H8F3NOS | C12H7F3N2S | C11H11NOS |
| Molecular Weight | 259.25 g/mol | 268.26 g/mol | 205.28 g/mol |
| Key Functional Group | Hydroxymethyl | Acetonitrile | Hydroxymethyl |
| Trifluoromethyl Present | Yes | Yes | No |
These structural differences can significantly affect the physical properties, chemical reactivity, and potential applications of these compounds .
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